molecular formula C22H27N3O5S B2529005 2-methyl-N-{4-[(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl}propanamide CAS No. 921908-73-8

2-methyl-N-{4-[(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl}propanamide

Cat. No.: B2529005
CAS No.: 921908-73-8
M. Wt: 445.53
InChI Key: JZWGAMIZMIXHEF-UHFFFAOYSA-N
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Description

2-methyl-N-{4-[(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl}propanamide is a complex organic compound with a unique structure that includes a benzoxazepine ring, a sulfonamide group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{4-[(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazepine ring, sulfonation, and subsequent coupling with the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{4-[(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, leading to alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-methyl-N-{4-[(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.

    Medicine: Research focuses on its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: It is explored for use in materials science, such as developing new polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-{4-[(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-{4-[(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide
  • 2-methyl-N-{4-[(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide

Uniqueness

The uniqueness of 2-methyl-N-{4-[(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl}propanamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.

Properties

IUPAC Name

2-methyl-N-[4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-14(2)20(26)23-15-6-9-17(10-7-15)31(28,29)24-16-8-11-19-18(12-16)25(5)21(27)22(3,4)13-30-19/h6-12,14,24H,13H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWGAMIZMIXHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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